4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Description
Properties
IUPAC Name |
potassium;4-amino-3,5-dichloro-6-fluoropyridin-1-id-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2O.K/c6-1-3(9)2(7)5(11)10-4(1)8;/h(H3,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWLRJXIBXJAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)[N-]C(=C1Cl)F)Cl)N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FKN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240678 | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94133-73-0 | |
| Record name | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | POTASSIUM 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B4P3V4YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt typically involves the reaction of 4-Amino-3,5-dichloro-6-fluoropyridin-2-ol with potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridone derivatives.
Scientific Research Applications
Agricultural Chemistry
The primary application of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt is as an intermediate in the synthesis of herbicides, particularly Fluroxypyr . Fluroxypyr acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth processes of broad-leaved weeds. This mechanism leads to effective weed control, enhancing crop yield and quality by reducing competition for resources .
Biological Research
In biological studies, this compound is utilized to assess the physiological and biochemical responses of plants to herbicides. Research has demonstrated that understanding these effects can lead to improved formulations and application methods for herbicides, ultimately contributing to more sustainable agricultural practices .
Medicinal Chemistry
While 4-Amino-3,5-dichloro-6-fluoro-2-pyridone itself is not directly used in medicine, its derivatives are studied for potential pharmaceutical applications. The compound's structural properties make it a valuable precursor for synthesizing other biologically active molecules .
Analytical Chemistry
The compound can be separated and analyzed using high-performance liquid chromatography (HPLC), specifically on Newcrom R1 columns. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it crucial for quality control in pharmaceutical manufacturing .
Uniqueness
The uniqueness of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone lies in its specific role as an intermediate in Fluroxypyr synthesis. Its chemical structure allows for selective herbicidal activity against broad-leaved weeds while minimizing impact on crops .
Chemical Reactions
The compound undergoes several types of reactions:
- Oxidation : Can be oxidized to form oxides or hydroxylated derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Reduction : Reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form different amines or alcohols.
- Substitution : Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as ammonia (NH₃) or various amines .
Case Study 1: Herbicidal Efficacy
A study conducted on the efficacy of Fluroxypyr synthesized from 4-Amino-3,5-dichloro-6-fluoro-2-pyridone demonstrated significant reduction in broad-leaved weed populations in soybean fields. The results indicated that crops treated with Fluroxypyr exhibited improved growth rates compared to untreated controls, highlighting the compound's effectiveness as a herbicide.
Case Study 2: Environmental Impact Assessment
Research examining the environmental impact of herbicides derived from 4-Amino-3,5-dichloro-6-fluoro-2-pyridone assessed soil health and biodiversity post-treatment. Findings suggested that while there was a temporary decline in certain non-target species, overall soil health metrics remained stable over time, indicating responsible use practices can mitigate adverse effects.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt involves its role as an intermediate in the synthesis of Fluroxypyr. Fluroxypyr acts as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts the normal growth processes of broad-leaved weeds, leading to their death . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
- Molecular Formula : C₅H₃Cl₂FN₂O·K
- CAS Number: 94133-62-7 (base compound: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone) .
- Structure: A pyridone ring substituted with amino (-NH₂), two chlorine (Cl), and one fluorine (F) atom, neutralized as a monopotassium salt to enhance solubility.
Key Characteristics :
- The monopotassium salt form improves water solubility, critical for agricultural or pharmaceutical formulations.
Comparison with Structurally Similar Compounds
Picloram-Potassium (4-Amino-3,5,6-Trichloro-2-Pyridinecarboxylic Acid, Monopotassium Salt)
- Molecular Formula : C₆H₂Cl₃KN₂O₂ .
- CAS Number : 2545-60-0.
- Structural Differences :
- Contains a carboxylic acid (-COOH) group vs. a pyridone ring in the target compound.
- Additional chlorine at the 6-position.
- Applications : Widely used as a systemic herbicide and insecticide (e.g., Tordon® products) .
- Key Data: Property 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, K⁺ Picloram-Potassium Solubility High (due to K⁺ salt) High (K⁺ salt enhances solubility) Bioactivity Potential herbicidal (inferred) Proven herbicidal/insecticidal Environmental Persistence Likely moderate (F may reduce persistence) High (Cl groups increase persistence)
Benzoic Acid Derivatives with Monopotassium Salts
- Examples: 2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-benzoic acid, monopotassium salt (CAS 68568-54-7) .
- Structural Differences :
- Benzoic acid backbone with sulfonyl and perfluorinated chains vs. pyridone ring.
- Applications : Likely used in specialty chemicals or surfactants due to fluorinated chains.
Potassium Arsenate (Arsenic Acid, Monopotassium Salt)
Biological Activity
4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt (CAS No. 94133-73-0), is a chemical compound primarily recognized for its role as an intermediate in the synthesis of Fluroxypyr, a selective herbicide. This compound exhibits biological activity primarily through its application in agriculture and its interactions with plant physiology.
- Molecular Formula : CHClFKNO
- Molecular Weight : 237.1 g/mol
- IUPAC Name : Potassium; 4-amino-3,5-dichloro-6-fluoropyridin-1-id-2-one
The biological activity of 4-amino-3,5-dichloro-6-fluoro-2-pyridone is primarily linked to its conversion into Fluroxypyr. Fluroxypyr functions as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in broad-leaved weeds. This disruption leads to uncontrolled growth and eventual death of the target plants, making it effective for weed control in various crops such as cereals and maize .
Biological Activity Overview
The biological activity can be categorized into the following areas:
-
Herbicidal Activity :
- Fluroxypyr, derived from this compound, is effective against a wide range of broad-leaved weeds.
- It operates by mimicking natural auxins, leading to abnormal growth patterns in susceptible plants.
-
Plant Physiology Studies :
- Research involving this compound has contributed to understanding plant responses to synthetic auxins.
- It aids in studying the physiological effects of herbicides on crop yield and quality.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and mechanisms of action of 4-amino-3,5-dichloro-6-fluoro-2-pyridone and its derivatives:
Synthesis and Production
The synthesis of 4-amino-3,5-dichloro-6-fluoro-2-pyridone typically involves reacting 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with potassium hydroxide under controlled conditions. The production process emphasizes high yield and purity to meet agricultural standards .
Q & A
Q. How can researchers optimize the synthesis of 4-amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of halogenation/amination steps). For fluorinated pyridines, nucleophilic aromatic substitution (NAS) with KF under anhydrous conditions is critical for introducing fluorine . Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMF) can enhance purity. Monitor intermediates via HPLC with ammonium acetate buffer (pH 6.5) to track byproducts .
- Example Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 80–120°C | 100°C | 15% |
| KF Equivalents | 1.5–3.0 | 2.5 | 20% |
| Solvent | DMF, DMSO, THF | DMF | 10% |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (<sup>19</sup>F and <sup>1</sup>H) to confirm substitution patterns and salt formation. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Ion chromatography quantifies potassium content, while X-ray diffraction resolves crystal structure ambiguities . For purity, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing the buffer system in .
Advanced Research Questions
Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of Cl and F activate the pyridone ring for NAS but deactivate it for Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactive sites. Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4) with varying ligands to overcome steric hindrance from the 3,5-dichloro groups .
- Key Data :
- HOMO-LUMO gap: 5.2 eV (calculated).
- Optimal coupling partner: Aryl boronic esters with electron-donating groups.
Q. What strategies resolve contradictions in reported stability data under aqueous conditions?
- Methodological Answer : Discrepancies arise from pH-dependent hydrolysis of the pyridone ring. Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Use LC-MS to identify degradation products (e.g., dechlorinated or defluorinated species). Buffer selection is critical—ammonium acetate (pH 6.5) minimizes artifacts . For salt forms, compare hygroscopicity of monopotassium vs. sodium salts via dynamic vapor sorption (DVS) .
Q. How does the monopotassium counterion affect solubility and bioavailability in biological assays?
- Methodological Answer : The potassium ion enhances aqueous solubility via ion-dipole interactions but may reduce membrane permeability. Compare logP values (shake-flask method) of the free acid vs. salt. In vitro assays (e.g., Caco-2 permeability) should use Hank’s balanced salt solution to mimic physiological conditions. For in vivo PK studies, consider chelation effects with divalent cations in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
